molecular formula C16H21N5O B2711437 N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-22-5

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2711437
CAS No.: 1396685-22-5
M. Wt: 299.378
InChI Key: PDTXRYXSVVKRGY-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of cyclohexylmethylamine with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of p-tolyl alcohol or p-tolyl ketone derivatives.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxylate
  • N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-thiol
  • N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-sulfonamide

Uniqueness

N-(cyclohexylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of the cyclohexylmethyl and p-tolyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-19-15(18-20-21)16(22)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXRYXSVVKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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